3-[Benzyl(methyl)amino]piperidine-2,6-dione

Physicochemical profiling Drug-likeness Cereblon ligand design

3-[Benzyl(methyl)amino]piperidine-2,6-dione (CAS 351430-91-6) is a synthetic heterocyclic compound belonging to the piperidine-2,6-dione (glutarimide) class. It features a piperidine-2,6-dione core substituted at the 3-position with an N-benzyl-N-methylamino group, producing a tertiary amine-bearing scaffold with molecular formula C₁₃H₁₆N₂O₂, molecular weight 232.28 g/mol, calculated LogP (XLogP3) of 1.0, topological polar surface area (TPSA) of 49.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13547507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Benzyl(methyl)amino]piperidine-2,6-dione
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2CCC(=O)NC2=O
InChIInChI=1S/C13H16N2O2/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13(11)17/h2-6,11H,7-9H2,1H3,(H,14,16,17)
InChIKeyBGWZOSSNHRNGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Benzyl(methyl)amino]piperidine-2,6-dione: Structural Identity, Physicochemical Profile, and Procurement Rationale for the Piperidine-2,6-dione Scaffold


3-[Benzyl(methyl)amino]piperidine-2,6-dione (CAS 351430-91-6) is a synthetic heterocyclic compound belonging to the piperidine-2,6-dione (glutarimide) class [1]. It features a piperidine-2,6-dione core substituted at the 3-position with an N-benzyl-N-methylamino group, producing a tertiary amine-bearing scaffold with molecular formula C₁₃H₁₆N₂O₂, molecular weight 232.28 g/mol, calculated LogP (XLogP3) of 1.0, topological polar surface area (TPSA) of 49.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is indexed in PubChem (CID 69026881), ChEMBL (CHEMBL6028179), and BindingDB (BDBM575303), and is commercially available as a research-grade building block (e.g., Enamine EN300-7112415) [2]. Its structural resemblance to the glutarimide pharmacophore shared by thalidomide, lenalidomide, and pomalidomide positions it within the cereblon (CRBN) E3 ligase ligand space, as evidenced by its specific enumeration as Compound 100 in US Patent 11,459,335 covering N/O-linked Degrons and Degronimers for targeted protein degradation [3].

Why 3-[Benzyl(methyl)amino]piperidine-2,6-dione Cannot Be Replaced by Unsubstituted or Mono-Substituted Piperidine-2,6-dione Analogs


The piperidine-2,6-dione scaffold tolerates diverse 3-position substitutions, producing compounds with markedly divergent physicochemical properties, target engagement profiles, and metabolic stability [1]. 3-[Benzyl(methyl)amino]piperidine-2,6-dione bears a tertiary N-benzyl-N-methylamino substituent that distinguishes it from the primary amine 3-aminopiperidine-2,6-dione (CAS 24666-56-6, a common pharmacophore precursor) and the secondary amine 3-(benzylamino)piperidine-2,6-dione (CAS 351432-17-2) . The N-methyl group eliminates one hydrogen bond donor, reducing TPSA (49.4 vs. ~58–60 Ų for secondary amine analogs), while the benzyl moiety contributes lipophilicity (XLogP3 = 1.0 vs. approximately –0.4 for 3-aminopiperidine-2,6-dione), altering membrane permeability and blood-brain barrier penetration potential [1]. These differences directly affect cereblon binding, as the glutarimide nitrogen must remain a single H-bond donor for CRBN engagement, while the 3-position substituent governs ternary complex formation and neosubstrate degradation selectivity in PROTAC applications [2]. Generic interchange without accounting for these parameters risks loss of target engagement, altered degradation profiles, and misinterpretation of structure-activity relationships.

Quantitative Differentiation Evidence for 3-[Benzyl(methyl)amino]piperidine-2,6-dione Versus Closest Analogs


Hydrogen Bond Donor Count Reduction via N-Methylation Compared to 3-(Benzylamino)piperidine-2,6-dione

N-Methylation of the 3-benzylamino substituent reduces the hydrogen bond donor (HBD) count from 2 to 1, a critical parameter for cereblon (CRBN) binding where the glutarimide NH must serve as the sole H-bond donor for engagement with the CRBN thalidomide-binding domain [1]. The target compound 3-[benzyl(methyl)amino]piperidine-2,6-dione has 1 HBD, matching the pharmacophoric requirement observed in clinically validated CRBN ligands (thalidomide: 1 HBD; lenalidomide: 2 HBD but only glutarimide NH engages CRBN; pomalidomide: 2 HBD). The comparator 3-(benzylamino)piperidine-2,6-dione possesses 2 HBDs, with the secondary amine potentially competing for intramolecular or intermolecular hydrogen bonding that can perturb the glutarimide NH orientation required for CRBN recognition [2].

Physicochemical profiling Drug-likeness Cereblon ligand design

Lipophilicity Tuning: XLogP3 Comparison with 3-Aminopiperidine-2,6-dione and 3-(Methylamino)piperidine-2,6-dione

The N-benzyl-N-methyl substitution of the target compound yields a calculated XLogP3 of 1.0, representing a balanced lipophilicity profile situated between the highly polar 3-aminopiperidine-2,6-dione (XLogP3 approximately –0.4, computed) and the moderately lipophilic but benzyl-absent 3-(methylamino)piperidine-2,6-dione (XLogP3 approximately –0.2, computed) [1]. The benzyl group contributes approximately +1.2–1.4 log units relative to the unsubstituted or N-methyl-only congeners, shifting the compound from a low-permeability polar space into a range associated with improved passive membrane permeability and potential CNS penetration (optimal CNS drug LogP range ~1–3) [2]. This is relevant for neurological and neuroinflammatory target applications where 3-aminopiperidine-2,6-dione alone would be predicted to exhibit poor blood-brain barrier penetration.

Lipophilicity optimization CNS drug design Permeability

Cereblon-Targeted Degrader Inclusion: Compound 100 in US Patent 11,459,335 vs. Unsubstituted Glutarimide Controls

3-[Benzyl(methyl)amino]piperidine-2,6-dione is explicitly enumerated as Compound 100 in US Patent 11,459,335, which claims N/O-linked Degrons and Degronimers for protein degradation via cereblon (CRBN) E3 ligase recruitment [1]. In this patent, the compound serves as a Degron subunit—the CRBN-recruiting moiety of a bifunctional degrader molecule. Its inclusion alongside other substituted piperidine-2,6-diones reflects a deliberate structural choice: the N-benzyl-N-methyl tertiary amine at the 3-position provides a chemically stable, non-ionizable linker attachment point while preserving the single glutarimide NH required for CRBN binding. In contrast, unsubstituted glutarimide (piperidine-2,6-dione, CAS 1121-89-7) lacks a functionalizable 3-position amine entirely, precluding its use as a Degron building block without additional synthetic manipulation [2]. The patent's fluorescence polarization (FP) binding assay framework measures CRBN-DDB1 binding affinity (Kd < 10,000 nM reported for multiple structurally related compounds in the series), establishing a quantitative context for evaluating CRBN engagement, though specific Kd data for Compound 100 itself is not publicly disclosed in the patent text [3].

Targeted protein degradation PROTAC Cereblon E3 ligase ligand

Rotatable Bond Count and Conformational Flexibility Comparison for PROTAC Linker Design

The target compound possesses 3 rotatable bonds (PubChem computed), arising from the N-benzyl and N-methyl groups attached to the 3-position amine [1]. This represents a moderate increase in conformational flexibility compared to the more rigid 3-aminopiperidine-2,6-dione (2 rotatable bonds) but significantly fewer rotatable bonds than extended-chain 3-substituted glutarimide derivatives commonly employed as CRBN ligands in PROTACs. In the context of bifunctional degrader design, the rotatable bond count of the CRBN-recruiting moiety influences the conformational entropy penalty upon ternary complex formation; excessively flexible Degrons (>5 rotatable bonds) can reduce degradation efficiency by increasing the entropic cost of forming a productive ternary complex [2]. The target compound's 3 rotatable bonds provide a balanced flexibility profile: sufficient conformational freedom to accommodate diverse PROTAC linker geometries without imposing a prohibitive entropic penalty.

PROTAC linker optimization Conformational flexibility Degrader design

Substituent Steric Bulk: N-Benzyl-N-Methyl vs. N-Benzyl Alone and Impact on Neosubstrate Recruitment

N-Methylation of the benzylamino substituent introduces increased steric bulk at the 3-position nitrogen, converting a secondary amine (in 3-(benzylamino)piperidine-2,6-dione) to a tertiary amine [1]. This steric modification influences the orientation and conformational space accessible to the benzyl group, which can modulate the solvent-exposed surface presented by the Degron when bound to CRBN. In cereblon-based molecular glue and PROTAC systems, the chemical composition and steric profile of the solvent-exposed region of the CRBN ligand directly determine which neosubstrates (e.g., IKZF1, IKZF3, CK1α, GSPT1) are recruited for ubiquitination and degradation [2]. While direct neosubstrate degradation data for the target compound are not publicly available, the principle that tertiary vs. secondary amine substitution at the 3-position alters the neosubstrate degradation profile is well-established from comparative studies of thalidomide analogs, where even minor substituent changes switch degradation specificity between IKZF1/3 and alternative neosubstrates [3].

Neosubstrate selectivity Steric modulation Molecular glue design

Optimal Application Scenarios for 3-[Benzyl(methyl)amino]piperidine-2,6-dione Based on Differentiated Evidence


Cereblon-Recruiting PROTAC Degrader Construction with a Pre-Functionalized Tertiary Amine Conjugation Handle

The compound's explicit enumeration as a CRBN Degron (Compound 100 in US Patent 11,459,335) validates its use as a cereblon E3 ligase-recruiting moiety in bifunctional PROTAC molecules [1]. Its tertiary N-benzyl-N-methylamino group provides a stable, non-ionizable amine that can be elaborated via N-debenzylation/re-functionalization or direct conjugation at the benzyl position, enabling linker attachment without perturbing the single glutarimide NH hydrogen bond donor required for CRBN binding [2]. This is advantageous over 3-(benzylamino)piperidine-2,6-dione, where the secondary amine introduces an additional H-bond donor that may interfere with ternary complex formation. Researchers constructing focused CRBN-recruiter libraries for neosubstrate degradation profiling (IKZF1/3, CK1α, GSPT1, or novel zinc finger targets) should prioritize this compound as a synthetic entry point for generating chemically diverse Degron panels.

CNS-Penetrant Chemical Probe Development Leveraging Balanced Lipophilicity (XLogP3 = 1.0)

With a calculated XLogP3 of 1.0, 3-[Benzyl(methyl)amino]piperidine-2,6-dione resides within the optimal lipophilicity range for central nervous system (CNS) drug candidates (LogP 1–3), as established by comprehensive analyses of marketed CNS drugs [1]. The benzyl group contributes sufficient lipophilicity to promote passive blood-brain barrier penetration, while the polar glutarimide core and tertiary amine maintain aqueous solubility adequate for formulation. In contrast, 3-aminopiperidine-2,6-dione (XLogP3 ≈ –0.4) is predicted to exhibit poor CNS penetration, and highly lipophilic extended Degron compounds (LogP > 4) may suffer from high plasma protein binding and phospholipidosis risk [2]. This positions the target compound as a starting scaffold for CNS-targeted protein degradation programs addressing neurodegenerative or neuroinflammatory diseases where CRBN is expressed in relevant brain regions.

Structure-Activity Relationship (SAR) Expansion of the Glutarimide Chemical Space for Molecular Glue Discovery

The combination of N-benzyl and N-methyl substituents on the 3-position amine creates a steric and electronic environment distinct from both monosubstituted analogs and the phthalimide-containing clinical immunomodulatory imide drugs (thalidomide, lenalidomide, pomalidomide) [1]. The tertiary amine's inability to act as a hydrogen bond donor, coupled with the benzyl group's potential for π-stacking or hydrophobic interactions with CRBN surface residues, may favor recruitment of neosubstrates not efficiently degraded by current clinical IMiDs. Systematic comparative profiling of this compound against 3-(benzylamino)piperidine-2,6-dione and 3-(methylamino)piperidine-2,6-dione in CRBN-dependent degradation assays (IKZF1, IKZF3, CK1α, GSPT1, and broader degrome analyses) would address a gap in the published SAR landscape, where the effect of combined N-benzyl-N-methyl substitution has not been extensively reported [2]. Procurement of all three compounds enables parallel evaluation to deconvolute the contributions of benzyl and methyl groups to degradation selectivity.

Synthetic Methodology Development for 3-Aminopiperidine-2,6-dione Derivatization

The compound serves as a model substrate for developing and benchmarking synthetic methods for N-functionalization of 3-aminopiperidine-2,6-diones. Reductive amination of 3-aminopiperidine-2,6-dione with benzaldehyde and formaldehyde (or paraformaldehyde) in the presence of NaBH₃CN yields the target N-benzyl-N-methyl derivative, as described in synthetic protocols for related compounds [1]. The efficiency and selectivity of this dialkylation—achieving clean tertiary amine formation without over-alkylation or glutarimide ring opening—can be used to benchmark new reductive amination catalysts, continuous flow methodologies, or green chemistry approaches for piperidine-2,6-dione scaffold elaboration. This application addresses the growing demand for efficient, scalable routes to functionalized CRBN ligands supporting both academic degrader research and industrial PROTAC development pipelines [2].

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